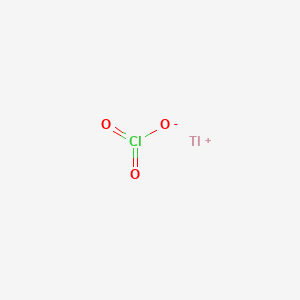
Thallium chlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium chlorate appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Applications De Recherche Scientifique
Chemical Properties and Reactivity
Thallium chlorate is an oxidizing agent, which means it can facilitate oxidation reactions in various chemical processes. Its reactivity is particularly important in the synthesis of other thallium compounds and in certain industrial applications.
Key Properties:
- Chemical Formula: TlClO₃
- Appearance: White crystalline solid
- Solubility: Soluble in water
Applications in Chemical Synthesis
This compound can be utilized as an oxidizing agent in organic synthesis. It may be involved in reactions that require a strong oxidizer, contributing to the formation of various organic compounds.
Case Study: Organic Synthesis
In a study examining the use of this compound in organic reactions, it was found that it can effectively oxidize alcohols to aldehydes and ketones under controlled conditions, showcasing its utility in synthetic organic chemistry.
Environmental Applications
This compound's properties as an oxidizing agent also lend themselves to potential applications in environmental remediation. Its ability to react with various contaminants can be harnessed for the treatment of wastewater.
Case Study: Wastewater Treatment
Research indicates that this compound can be employed to oxidize organic pollutants in wastewater, thus improving water quality. The effectiveness of TlClO₃ in degrading specific contaminants was evaluated through laboratory experiments, demonstrating significant reductions in pollutant concentrations.
Toxicological Considerations
Despite its applications, this compound poses significant toxicity risks. Thallium compounds are known for their high toxicity to humans and wildlife, necessitating careful handling and regulation.
Toxicity Overview:
- Thallium exposure can lead to severe health issues, including neurological damage and organ failure.
- Regulatory bodies classify thallium compounds as hazardous materials due to their potential for acute and chronic toxicity.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Oxidizing agent for organic reactions | Effective in oxidizing alcohols to carbonyls |
| Environmental Remediation | Treatment of wastewater contaminants | Significant reduction of organic pollutants observed |
| Toxicological Research | Understanding health impacts of thallium exposure | High toxicity levels necessitate regulatory oversight |
Propriétés
Numéro CAS |
13453-30-0 |
|---|---|
Formule moléculaire |
ClO3Tl |
Poids moléculaire |
287.83 g/mol |
Nom IUPAC |
thallium(1+);chlorate |
InChI |
InChI=1S/ClHO3.Tl/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
Clé InChI |
AQRGFODVOAQQPI-UHFFFAOYSA-M |
SMILES |
[O-]Cl(=O)=O.[Tl+] |
SMILES canonique |
[O-]Cl(=O)=O.[Tl+] |
Key on ui other cas no. |
13453-30-0 |
Description physique |
Thallium chlorate appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















